![molecular formula C23H28N4O3S B2885788 N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide CAS No. 688356-35-6](/img/structure/B2885788.png)
N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a key role in regulating blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension.
Aplicaciones Científicas De Investigación
Intermolecular Interaction Studies
The compound’s structure allows for the study of intermolecular interactions, such as hydrogen bonding, which are crucial in the development of new pharmaceuticals. Researchers can use SR-01000565819 to understand how drugs interact at the molecular level, potentially leading to the design of more effective medications .
Radical Polymerization Research
SR-01000565819 may serve as a model compound in the study of radical polymerization, a process important for creating various polymers. Understanding the polymerization process can lead to innovations in creating materials with specific properties, such as increased strength or resistance to environmental damage .
Tissue Adhesive Development
This compound’s derivatives, particularly those similar to cyanoacrylates, have applications as tissue adhesives. They can be used in medical procedures as alternatives to sutures for closing wounds, promoting faster healing and reducing the risk of infection .
Drug Delivery Systems
The compound’s structure is conducive to the development of drug delivery systems. Its ability to form polymers can be exploited to create nanoparticles that encapsulate drugs, allowing for targeted delivery and controlled release within the body .
Mecanismo De Acción
Mode of Action
The exact mode of action of SR-01000565819 is currently unknown. Based on its structural similarity to other quinazoline derivatives , it may act by binding to specific receptors or enzymes, thereby modulating their activity
Biochemical Pathways
Quinazoline derivatives have been found to interact with various biochemical pathways, including signal transduction pathways . .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and activity . Additionally, social, institutional, and technological factors can also influence the use and effectiveness of a compound . .
Propiedades
IUPAC Name |
N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-5-6-11-27(2)21(28)15-31-23-25-20-10-8-7-9-19(20)22(26-23)24-16-12-17(29-3)14-18(13-16)30-4/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXMQLAKZIIHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)
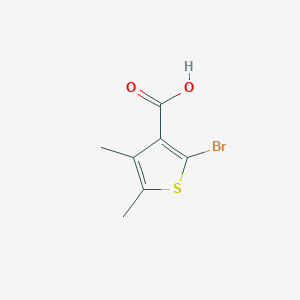

![Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885713.png)
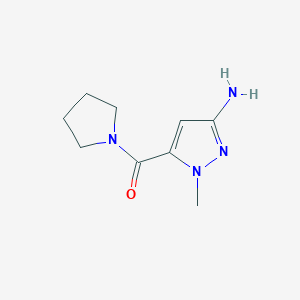
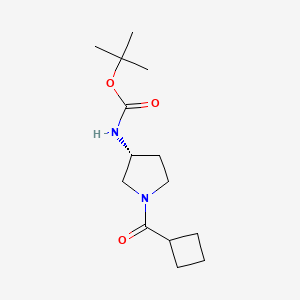
![2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2885719.png)
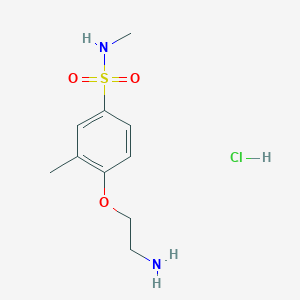

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885722.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885725.png)
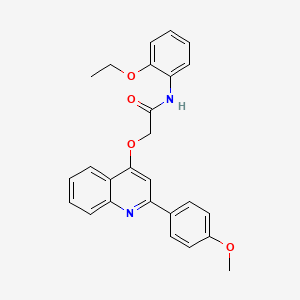
![7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2885728.png)